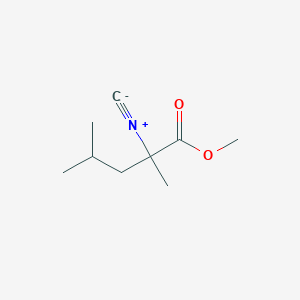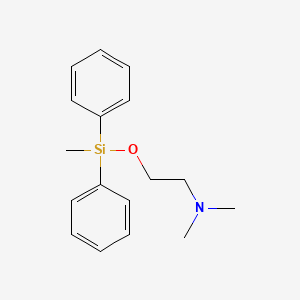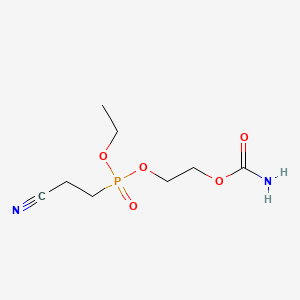
N-Difluoroacetyl-D-Galactosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “SIZ” is a hypothetical compound used for illustrative purposes in this article
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “SIZ” can be achieved through various synthetic routes, depending on the desired purity and yield. One common method involves the reaction of precursor compounds under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst such as palladium on carbon can yield “SIZ”. The reaction is typically carried out at elevated temperatures (around 100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of “SIZ” can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: “SIZ” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in the presence of an oxidizing agent such as potassium permanganate, “SIZ” can be oxidized to form compound C. Similarly, reduction of “SIZ” using a reducing agent like sodium borohydride can yield compound D.
Common Reagents and Conditions: The common reagents used in the reactions of “SIZ” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of “SIZ” depend on the type of reaction and the reagents used. For example, oxidation of “SIZ” can yield compound C, while reduction can produce compound D. Substitution reactions can lead to the formation of various derivatives of “SIZ” depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
“SIZ” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, “SIZ” is used as a reagent in various synthetic reactions. In biology, it can be used as a probe to study cellular processes. In medicine, “SIZ” has potential therapeutic applications, such as in the treatment of certain diseases. In industry, “SIZ” is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of “SIZ” involves its interaction with specific molecular targets and pathways. For example, “SIZ” may bind to a particular enzyme and inhibit its activity, leading to a cascade of downstream effects. The exact molecular targets and pathways involved depend on the specific application of “SIZ”.
Vergleich Mit ähnlichen Verbindungen
“SIZ” can be compared with other similar compounds to highlight its uniqueness For instance, compounds E and F have similar structures to “SIZ” but differ in their reactivity and applications While compound E is more reactive and used in different synthetic reactions, compound F has unique applications in the field of medicine
Eigenschaften
Molekularformel |
C8H13F2NO6 |
|---|---|
Molekulargewicht |
257.19 g/mol |
IUPAC-Name |
2,2-difluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13F2NO6/c9-6(10)7(15)11-3-5(14)4(13)2(1-12)17-8(3)16/h2-6,8,12-14,16H,1H2,(H,11,15)/t2-,3-,4+,5-,8-/m1/s1 |
InChI-Schlüssel |
QWUDJWPZSGMAGG-UXDJRKLDSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)F)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)NC(=O)C(F)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)





